molecular formula C23H20N2O5S2 B3890921 Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3890921
M. Wt: 468.5 g/mol
InChI Key: XOZJBKUPTDJXEI-SFQUDFHCSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for its pharmacological versatility. Its structure features:

  • 2-position: A 4-(methoxycarbonyl)benzylidene group, providing electron-withdrawing properties and planar aromaticity.
  • 6- and 7-positions: Ethyl carboxylate and methyl groups, respectively, influencing solubility and steric effects.
  • Core: A fused thiazole-pyrimidine system, enabling conjugation and hydrogen-bonding interactions .

With a molecular formula of C26H24N2O6S (molecular weight: 492.5 g/mol), its synthesis typically involves multi-step condensation and cyclization reactions using catalysts like piperidine or POCl3 . The compound is used in vitro as a molecular probe or precursor for bioactive derivatives, though it lacks FDA approval for therapeutic use .

Properties

IUPAC Name

ethyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-4-30-22(28)18-13(2)24-23-25(19(18)16-6-5-11-31-16)20(26)17(32-23)12-14-7-9-15(10-8-14)21(27)29-3/h5-12,19H,4H2,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZJBKUPTDJXEI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-A]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the thiazolo[3,2-A]pyrimidine core with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzylidene group: This is typically done through a condensation reaction between the thiazolo[3,2-A]pyrimidine-thiophene intermediate and a benzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzylidene or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation using halogens or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Chemical Research: The compound serves as a model molecule for studying complex organic reactions and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Structural Differences Biological/Physicochemical Impact Reference
Ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4-dichlorobenzylidene; 5: 3,4-dimethoxyphenyl Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups Enhanced enzyme inhibition (e.g., COX) due to halogenated aryl groups .
Ethyl 5-(4-chlorophenyl)-7-methylthiazolo[3,2-a]pyrimidine 5: 4-chlorophenyl; lacks benzylidene group Simpler structure with reduced conjugation Potent COX inhibition but lower thermal stability .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 4-carboxybenzylidene; 5: phenyl Carboxylic acid substituent at 2-position Improved crystallinity and intermolecular hydrogen bonding (X-ray triclinic, P1) .
Ethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 3-bromobenzylidene Bromine vs. methoxycarbonyl group Altered reactivity in nucleophilic substitution due to bromine’s leaving-group potential .

2-Position Benzylidene Modifications

  • Electron-withdrawing groups (e.g., 4-carboxy, 3-bromo): Enhance electrophilicity, improving interactions with enzyme active sites (e.g., kinases) .
  • Electron-donating groups (e.g., 2-methoxy, 4-acetoxy): Increase solubility and π-stacking in hydrophobic pockets .
  • Hybrid substituents (e.g., 4-methoxycarbonyl): Balance electronic effects, as seen in the target compound, enabling dual hydrogen-bonding and hydrophobic interactions .

5-Position Aryl Group Variations

  • 2-Thienyl (target compound): Enhances heteroaromatic interactions with sulfur-containing enzymes (e.g., cytochrome P450) .
  • 4-Methoxyphenyl : Improves solubility but reduces metabolic stability due to O-demethylation .
  • Phenyl : Simplifies synthesis but lowers bioactivity compared to substituted analogues .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic Data for Select Analogues

Compound Crystal System Space Group Key Interactions Reference
Target compound Not reported Presumed planar thiazolo-pyrimidine core
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Triclinic P1 C–H···O hydrogen bonds forming chains along c-axis .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Triclinic P1 Intermolecular O–H···O and C–H···π interactions .

Biological Activity

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its unique structural features, including a thiazolo-pyrimidine core and various functional groups, contribute to its diverse pharmacological properties.

The biological activity of this compound is largely attributed to its interactions with specific protein targets. Notably, it has been investigated for its inhibitory effects on casein kinase 2 (CK2) , an enzyme implicated in cancer cell proliferation and survival. In vitro studies have shown that analogues of this compound exhibit significant anti-proliferative effects against various cancer cell lines and may induce apoptosis in resistant cancer cells.

Biological Activity Summary

Activity Findings
Anti-cancer Activity Significant inhibition of cancer cell proliferation; induces apoptosis in resistant cells.
CK2 Inhibition Selective inhibition with promising IC50 values indicating potential therapeutic applications.
Interaction Studies Alteration of CK2 activity in cancer cells suggests mechanisms for optimizing efficacy.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits anti-proliferative effects in various cancer cell lines. For example, one study reported an IC50 value indicating effective inhibition of CK2 activity in breast and prostate cancer cells.
  • Mechanistic Insights : Further research has focused on understanding how this compound interacts with CK2 at the molecular level. Interaction studies have revealed that the compound can selectively bind to CK2, potentially altering its activity and leading to reduced tumor cell viability.

Comparative Analysis with Analogues

Several structurally similar compounds have been identified that share biological activity profiles with this compound. A comparison is shown in the table below:

Compound Name Unique Features
7-methyl-3-oxo-5-benzylidene-thiazolo[3,2-a]pyrimidineLacks methoxycarbonyl group
4-chlorophenyldihydroxybenzoyl derivativeMore potent CK2 inhibitor
5-(4-fluorophenyl)-thiazolo-pyrimidineEnhanced selectivity towards CK2

These analogues illustrate variations in substituents that influence biological activity and specificity towards protein kinases.

Q & A

Q. What are the standard synthetic routes for synthesizing this thiazolo[3,2-a]pyrimidine derivative?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of precursors like ethyl acetoacetate and substituted aldehydes. Key steps include:

  • Knoevenagel condensation : Formation of the benzylidene moiety at the 2-position using aromatic aldehydes (e.g., 4-methoxycarbonylbenzaldehyde) under acidic conditions (e.g., glacial acetic acid) .
  • Thiazole ring formation : Reaction with thiourea derivatives or 2-aminothiazoles, often catalyzed by sodium acetate or palladium/copper catalysts .
  • Solvent optimization : Use of dimethylformamide (DMF) or toluene to enhance yield (70–85%) .

Q. How is structural characterization performed for this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z/E configuration of the benzylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : To resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What preliminary biological screening assays are recommended?

Initial screening focuses on:

  • Enzyme inhibition : Testing against cyclooxygenase (COX) or protein kinase CK2 using fluorometric assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations at the 2-position (benzylidene group) influence bioactivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl, F at 2,4-dichlorophenyl) enhance enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM vs. 4.5 µM for methoxy derivatives) by stabilizing ligand-receptor interactions .
  • Electron-donating groups (e.g., methoxy at 4-position) improve solubility but reduce target affinity due to steric hindrance .
  • Heteroaromatic substituents (e.g., thiophene, furan) increase selectivity for kinase targets .

Q. What computational strategies are used to predict binding modes?

Advanced methods include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or CK2 active sites (e.g., hydrogen bonds with Arg120 or Lys68) .
  • QSAR modeling : 3D descriptors (e.g., polar surface area, logP) correlate with antimicrobial activity (R² = 0.89 for Gram-positive bacteria) .
  • DFT calculations : Optimization of benzylidene conformation (dihedral angle ~80° with thiazole ring) to predict reactivity .

Q. How can low synthetic yields due to side reactions be mitigated?

Yield optimization strategies:

  • Catalyst screening : Palladium nanoparticles (0.5 mol%) increase Knoevenagel efficiency by 25% .
  • Temperature control : Reflux at 110°C minimizes byproduct formation during cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >98% .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

Resolution requires:

  • Metabolic stability assays : LC-MS/MS to identify hepatic oxidation of the thiophene moiety (e.g., CYP3A4-mediated degradation) .
  • Formulation adjustments : Nanoemulsions or PEGylation to enhance bioavailability in murine models .
  • Stereochemical analysis : Chiral HPLC to isolate active enantiomers (e.g., E-configuration at 2-position shows 3× higher potency than Z) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
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Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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